DC 838

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

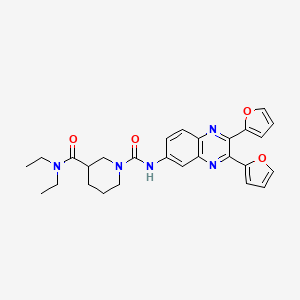

IUPAC Name |

1-N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-N,3-N-diethylpiperidine-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O4/c1-3-31(4-2)26(33)18-8-5-13-32(17-18)27(34)28-19-11-12-20-21(16-19)30-25(23-10-7-15-36-23)24(29-20)22-9-6-14-35-22/h6-7,9-12,14-16,18H,3-5,8,13,17H2,1-2H3,(H,28,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPZGBKCQNVSIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCCN(C1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

No Publicly Available Information on DC838 Quinoxaline Derivative

Following a comprehensive search of publicly available scientific and research databases, no information has been found regarding a compound specifically designated as "DC838 quinoxaline (B1680401) derivative."

This absence of data prevents the creation of the requested in-depth technical guide. Without foundational information on its synthesis, mechanism of action, or experimental validation, it is not possible to provide the detailed content required by researchers, scientists, and drug development professionals.

Consequently, the core requirements of the request, including the summarization of quantitative data into tables, the detailing of experimental protocols, and the creation of signaling pathway and workflow diagrams using Graphviz, cannot be fulfilled at this time.

It is possible that "DC838" is an internal development code, a very recent discovery not yet in the public domain, or a misidentified compound name. Researchers seeking information on this specific derivative are encouraged to verify the designation or consult internal documentation if applicable. Should an alternative or correct nomenclature become available, a new search and analysis can be conducted.

An In-Depth Technical Guide to the Mechanism of Action of DC-838 on Cyclophilin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclophilin A (CypA), a ubiquitous and highly conserved peptidyl-prolyl isomerase, plays a pivotal role in a multitude of cellular processes, including protein folding, signal transduction, and immune responses. Its involvement in various pathologies, such as cancer, inflammatory diseases, and viral infections, has rendered it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of DC-838, a novel quinoxaline (B1680401) derivative identified as a potent inhibitor of human CypA. This document details the binding kinetics, inhibitory activity, and cellular effects of DC-838, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to DC-838

DC-838, chemically identified as 2,3-di(furan-2-yl)-6-(3-N,N-diethylcarbamoyl-piperidino)carbonylamino quinoxaline, is a small molecule inhibitor of human Cyclophilin A (CypA).[1] As a quinoxaline derivative, it represents a class of compounds with potential immunosuppressive activity.[1] The inhibitory action of DC-838 on CypA's peptidyl-prolyl cis-trans isomerase (PPIase) activity forms the basis of its mechanism and therapeutic potential.[1]

Quantitative Analysis of DC-838 Interaction with CypA

The binding affinity and inhibitory potency of DC-838 against CypA have been quantitatively characterized using multiple biophysical and biochemical assays. The key quantitative parameters are summarized in the table below.

| Parameter | Method | Value | Reference |

| IC50 | PPIase Activity Inhibition Assay | 0.41 µM | [2] |

| KD | Surface Plasmon Resonance (SPR) | 7.09 µM | [2] |

| K'D | Fluorescence Titration | 3.78 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of DC-838 with CypA.

PPIase Activity Inhibition Assay

This assay measures the ability of DC-838 to inhibit the enzymatic activity of CypA. The protocol is based on the chymotrypsin-coupled assay, where CypA accelerates the cis-trans isomerization of a chromogenic peptide substrate, making it susceptible to cleavage by chymotrypsin.

Materials:

-

Human recombinant CypA

-

α-Chymotrypsin

-

N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)

-

Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 150 mM NaCl)

-

DC-838 (dissolved in DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, CypA, and α-chymotrypsin in a cuvette.

-

If testing for inhibition, pre-incubate the enzyme mixture with varying concentrations of DC-838 for a defined period (e.g., 30 minutes at 4°C).

-

Initiate the reaction by adding the substrate to the mixture.

-

Immediately monitor the release of p-nitroaniline by measuring the absorbance at 390 nm at a constant temperature (e.g., 15°C).

-

Calculate the initial reaction rates from the linear phase of the absorbance curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand and an analyte. In this case, CypA is immobilized on the sensor chip, and DC-838 is flowed over the surface.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Human recombinant CypA (ligand)

-

DC-838 (analyte)

-

Running Buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine-HCl)

Procedure:

-

Equilibrate the CM5 sensor chip with the running buffer.

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of NHS and EDC.

-

Immobilize CypA onto the activated surface by injecting a solution of the protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

Inject a series of concentrations of DC-838 in running buffer over the immobilized CypA surface and a reference flow cell.

-

Monitor the association and dissociation phases in real-time by recording the change in resonance units (RU).

-

Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a pulse of NaOH).

-

Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Fluorescence Titration

This technique measures the change in the intrinsic fluorescence of a protein upon ligand binding. The binding of DC-838 to CypA quenches the intrinsic tryptophan fluorescence of the protein, and this change is used to determine the binding affinity.

Materials:

-

Fluorometer

-

Human recombinant CypA

-

DC-838

-

Titration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Quartz cuvette

Procedure:

-

Place a solution of CypA at a fixed concentration in the cuvette.

-

Set the excitation wavelength to 280 nm (for tryptophan excitation) and the emission wavelength to scan a range (e.g., 300-400 nm) to determine the emission maximum.

-

Sequentially add small aliquots of a concentrated stock solution of DC-838 to the CypA solution.

-

After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

-

Correct the fluorescence intensity for dilution and inner filter effects.

-

Plot the change in fluorescence intensity as a function of the DC-838 concentration.

-

Fit the binding isotherm to a suitable binding equation to determine the equilibrium dissociation constant (K'D).

Concanavalin A-Induced Mouse Spleen Cell Proliferation Assay

This cellular assay assesses the immunosuppressive activity of DC-838 by measuring its effect on T-cell proliferation stimulated by the mitogen Concanavalin A (Con A).

Materials:

-

Spleens from mice (e.g., BALB/c)

-

RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

-

Concanavalin A (Con A)

-

DC-838

-

Cell proliferation reagent (e.g., MTT, [3H]-thymidine)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Prepare a single-cell suspension of splenocytes from mouse spleens.

-

Seed the splenocytes into a 96-well plate at a predetermined density.

-

Add varying concentrations of DC-838 to the wells.

-

Stimulate the cells with an optimal concentration of Con A.

-

Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator.

-

Assess cell proliferation by adding a proliferation reagent (e.g., MTT, followed by solubilization of formazan (B1609692) crystals and absorbance reading, or [3H]-thymidine, followed by scintillation counting).

-

Calculate the percentage of inhibition of proliferation for each DC-838 concentration compared to the Con A-stimulated control.

Mechanism of Action and Signaling Pathways

DC-838 exerts its effects by directly binding to the active site of CypA and inhibiting its PPIase activity.[1] This inhibition disrupts the normal cellular functions of CypA, particularly in the context of T-cell activation and immune response.

Inhibition of the Calcineurin-NFAT Pathway

A primary mechanism of immunosuppression by CypA inhibitors is the disruption of the calcineurin-NFAT signaling pathway.[2] In activated T-cells, an increase in intracellular calcium activates the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2). The complex of Cyclosporin A (a well-known CypA inhibitor) and CypA binds to and inhibits calcineurin.[2] By inhibiting CypA, DC-838 is proposed to similarly disrupt the formation of a functional signaling complex, leading to the suppression of T-cell activation and proliferation.

References

In-Depth Technical Guide to the Core Structure of DC-838: A Potent Cyclophilin A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of the compound DC-838, a potent and non-immunosuppressive inhibitor of Cyclophilin A (CypA). The information presented herein is intended to support further research and development efforts targeting CypA-mediated signaling pathways.

Core Compound Structure and Properties

DC-838 is a novel quinoxaline (B1680401) derivative identified as a highly effective inhibitor of human Cyclophilin A. Its systematic chemical name is 2,3-di(furan-2-yl)-6-(3-N,N-diethylcarbamoyl-piperidino)carbonylamino quinoxaline . The fundamental properties of DC-838 are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H29N5O4 | [1] |

| Molecular Weight | 487.55 g/mol | [1] |

| Compound Class | Quinoxaline Derivative | [1] |

| Primary Target | Cyclophilin A (CypA) | [1] |

(No visual representation of the chemical structure of DC-838 was found in the search results.)

Quantitative Biological Activity

DC-838 has been characterized by its strong binding affinity to CypA and its potent inhibition of the enzyme's peptidyl-prolyl isomerase (PPIase) activity. Furthermore, it has demonstrated significant biological effects in cell-based assays.

| Parameter | Value | Description | Reference |

| Binding Affinity (Kd) | 7.1 µM | Equilibrium dissociation constant for the binding of DC-838 to human CypA, as determined by surface plasmon resonance (SPR). | [1] |

| IC50 (PPIase Activity) | 0.41 µM | The half maximal inhibitory concentration of DC-838 against the PPIase activity of human CypA. | [1] |

| Cellular Activity | Inhibition | DC-838 has been shown to inhibit the proliferation of mouse spleen cells. | [2] |

Mechanism of Action and Signaling Pathways

DC-838 exerts its biological effects through the direct inhibition of Cyclophilin A. CypA is a ubiquitous enzyme that plays a crucial role in protein folding and cellular signaling. By binding to the active site of CypA, DC-838 blocks its PPIase activity, thereby modulating downstream signaling cascades.

CypA is implicated in a variety of signaling pathways that are critical in both normal physiological processes and pathological conditions. The inhibition of CypA by DC-838 is expected to impact these pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of DC-838. For specific parameters used in the original research, consultation of the primary literature is recommended.

Chymotrypsin-Coupled PPIase Assay

This assay measures the PPIase activity of CypA by monitoring the chymotrypsin-mediated cleavage of a substrate peptide, which is dependent on the cis-trans isomerization catalyzed by CypA.

Protocol Outline:

-

Reagent Preparation:

-

Assay Buffer: Typically a Tris-HCl buffer at a specific pH (e.g., pH 7.5-8.0).

-

Recombinant human CypA stock solution.

-

Substrate stock solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) dissolved in a suitable solvent.

-

α-chymotrypsin stock solution.

-

DC-838 stock solution and serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to each well.

-

Add the test compound (DC-838) or vehicle control.

-

Add the CypA solution and pre-incubate.

-

Initiate the reaction by adding a mixture of the substrate and chymotrypsin.

-

Immediately measure the change in absorbance at 390 nm over time using a plate reader.

-

-

Data Analysis:

-

Determine the initial reaction rates from the absorbance data.

-

Calculate the percent inhibition for each concentration of DC-838.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Mouse Spleen Cell Proliferation Assay

This cell-based assay is used to evaluate the immunosuppressive or anti-proliferative effects of a compound on immune cells.

References

DC-838: A Potent Quinoxaline-Based Inhibitor of Cyclophilin A

A Technical Overview for Researchers and Drug Development Professionals

Introduction:

Cyclophilin A (CypA) is a ubiquitously expressed intracellular protein that plays a crucial role in a multitude of cellular processes, including protein folding, signal transduction, and immune responses. Its involvement in various pathologies, such as inflammatory diseases, viral infections, and cancer, has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of DC-838, a novel quinoxaline (B1680401) derivative identified as a potent inhibitor of human cyclophilin A. We will delve into its binding affinity, the experimental methodologies used for its characterization, and the relevant signaling pathways modulated by CypA.

Quantitative Binding Affinity of DC-838 for Cyclophilin A

The interaction between DC-838 and human cyclophilin A has been quantitatively characterized using multiple biophysical and biochemical assays. The data, summarized in the table below, demonstrates the potent inhibitory nature of this compound.

| Parameter | Value | Method | Reference |

| IC50 | 0.41 µM | PPIase Activity Assay | [1] |

| KD | 7.09 µM | Surface Plasmon Resonance (SPR) | [1] |

| K'D | 3.78 µM | Fluorescence Titration | [1] |

Table 1: Quantitative Binding Data for DC-838 and Cyclophilin A. The table presents the half-maximal inhibitory concentration (IC50) and dissociation constants (KD and K'D) of DC-838 for human cyclophilin A, as determined by different experimental techniques.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the binding affinity and inhibitory activity of DC-838.

Peptidyl-Prolyl cis-trans Isomerase (PPIase) Activity Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of cyclophilin A, which catalyzes the cis-trans isomerization of proline residues in peptide substrates.

Methodology: The PPIase activity of recombinant human cyclophilin A was determined using a chymotrypsin-coupled spectrophotometric assay. The substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, is cleaved by chymotrypsin (B1334515) only when the proline residue is in the trans conformation. The rate of this cleavage, monitored by the increase in absorbance at 390 nm, is limited by the rate of the cis to trans isomerization of the Ala-Pro bond, which is accelerated by cyclophilin A.

-

Reagents: Recombinant human cyclophilin A, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide substrate, chymotrypsin, assay buffer (e.g., 35 mM HEPES, pH 7.8).

-

Procedure:

-

Recombinant human cyclophilin A was incubated with varying concentrations of DC-838.

-

The reaction was initiated by the addition of the peptide substrate.

-

The rate of increase in absorbance at 390 nm, corresponding to the release of p-nitroaniline, was measured over time using a spectrophotometer.

-

The IC50 value, representing the concentration of DC-838 required to inhibit 50% of the cyclophilin A enzymatic activity, was calculated from the dose-response curve.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Methodology: The interaction between DC-838 and cyclophilin A was analyzed using a BIAcore instrument.

-

Immobilization: Recombinant human cyclophilin A was immobilized on the surface of a sensor chip (e.g., CM5 chip) via amine coupling.

-

Interaction Analysis:

-

A solution containing DC-838 at various concentrations was flowed over the sensor chip surface with immobilized cyclophilin A.

-

The binding of DC-838 to cyclophilin A causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance units (RU).

-

The association (kon) and dissociation (koff) rate constants were determined by fitting the sensorgram data to a suitable binding model.

-

The equilibrium dissociation constant (KD) was calculated as the ratio of koff/kon.

-

Fluorescence Titration

This technique measures the change in the intrinsic fluorescence of a protein upon ligand binding to determine the binding affinity.

Methodology: The binding of DC-838 to cyclophilin A was monitored by the quenching of the intrinsic tryptophan fluorescence of the protein.

-

Reagents: Recombinant human cyclophilin A, DC-838, assay buffer.

-

Procedure:

-

A fixed concentration of cyclophilin A was titrated with increasing concentrations of DC-838.

-

The fluorescence emission spectrum of cyclophilin A (typically excited at 280 nm or 295 nm) was recorded after each addition of DC-838.

-

The quenching of the tryptophan fluorescence intensity was plotted against the concentration of DC-838.

-

The dissociation constant (K'D) was determined by fitting the binding isotherm to a suitable binding equation.

-

Cyclophilin A Signaling Pathways

Cyclophilin A is implicated in a variety of signaling pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis. Inhibition of cyclophilin A by molecules like DC-838 can modulate these pathways.

References

In-Depth Technical Guide: Discovery and Synthesis of DC-838, a Potent Cyclophilin A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of DC-838, a novel quinoxaline (B1680401) derivative identified as a potent inhibitor of human Cyclophilin A (CypA). This document details the scientific background, synthesis pathway, biological activity, and the key signaling pathways associated with CypA, offering valuable insights for researchers in drug discovery and development.

Introduction to DC-838 and Cyclophilin A

DC-838 is a synthetic small molecule belonging to the quinoxaline class of compounds. It has been identified as a potent inhibitor of human Cyclophilin A (CypA), a ubiquitous and highly conserved enzyme with peptidyl-prolyl cis-trans isomerase (PPIase) activity. CypA is implicated in a wide range of biological processes, including protein folding, signal transduction, inflammation, and viral infections. Its involvement in various disease pathologies has made it an attractive target for therapeutic intervention.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for DC-838's interaction with Cyclophilin A.

| Parameter | Value | Method | Reference |

| IC50 | 0.41 µM | PPIase Activity Assay | (Li et al., 2006) |

| Kd | 7.09 µM | Surface Plasmon Resonance | (Li et al., 2006) |

| K'd | 3.78 µM | Fluorescence Titration | (Li et al., 2006) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of DC-838 and the key biological assays used to characterize its activity.

Synthesis of DC-838

The synthesis of DC-838 is a two-step process starting from 6-amino-2,3-di(furan-2-yl)quinoxaline.

Step 1: Synthesis of 2,3-di(furan-2-yl)-6-isocyanate quinoxaline (Intermediate)

-

To a solution of 6-amino-2,3-di(furan-2-yl)quinoxaline in anhydrous dichloromethane (B109758), add triethylamine (B128534) under a nitrogen atmosphere.

-

Cool the mixture in an ice bath and add a solution of triphosgene (B27547) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the isocyanate intermediate.

Step 2: Synthesis of DC-838

-

Dissolve the 2,3-di(furan-2-yl)-6-isocyanate quinoxaline intermediate in anhydrous dichloromethane.

-

Add a solution of N,N-diethylnipecotamide in anhydrous dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction by thin-layer chromatography.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain DC-838.

PPIase Activity Assay (Chymotrypsin-Coupled Assay)

This assay measures the cis-trans isomerization of a synthetic peptide substrate by CypA.

-

Recombinantly express and purify human Cyclophilin A.

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0), α-chymotrypsin, and the substrate N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.

-

Add varying concentrations of DC-838 or a vehicle control to the reaction mixture.

-

Initiate the reaction by adding Cyclophilin A.

-

Monitor the increase in absorbance at 390 nm, which corresponds to the chymotrypsin-mediated cleavage of the trans-isomer of the substrate.

-

Calculate the rate of isomerization and determine the IC50 value of DC-838 by plotting the percentage of inhibition against the inhibitor concentration.

Mouse Spleen Cell Proliferation Assay

This assay assesses the immunosuppressive activity of DC-838.

-

Isolate splenocytes from the spleens of mice (e.g., BALB/c) under sterile conditions.

-

Prepare a single-cell suspension and culture the splenocytes in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Seed the splenocytes into 96-well plates.

-

Treat the cells with varying concentrations of DC-838 or a vehicle control.

-

Stimulate cell proliferation by adding concanavalin (B7782731) A (ConA), a T-cell mitogen.

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Assess cell proliferation using a suitable method, such as the MTT assay or BrdU incorporation, by measuring the absorbance or fluorescence according to the manufacturer's protocol.

-

Calculate the percentage of inhibition of cell proliferation for each concentration of DC-838.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthesis of DC-838 and key signaling pathways involving Cyclophilin A.

Quinoxaline Derivatives: A Technical Guide to Their Immunosuppressive Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline (B1680401) derivatives, a class of nitrogen-containing heterocyclic compounds, are emerging as significant candidates in the field of immunosuppression. Their diverse pharmacological activities stem from their ability to modulate key signaling pathways integral to the immune response. This technical guide provides an in-depth analysis of the role of quinoxaline derivatives in immunosuppression, focusing on their mechanisms of action, relevant signaling pathways, and key experimental findings. We present a compilation of quantitative data on their inhibitory activities, detailed experimental protocols for their evaluation, and visual representations of the signaling pathways they target. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel immunosuppressive agents.

Introduction to Quinoxaline Derivatives in Immunology

The quinoxaline scaffold, consisting of a fused benzene (B151609) and pyrazine (B50134) ring, has garnered considerable attention in medicinal chemistry due to its wide spectrum of biological activities.[1] While extensively studied for their anticancer, antiviral, and antimicrobial properties, recent research has illuminated their potential as potent modulators of the immune system.[2][3] The anti-inflammatory and immunosuppressive effects of certain quinoxaline derivatives are attributed to their ability to interfere with critical signaling cascades in immune cells, such as T-lymphocytes and macrophages. This guide will explore the mechanisms behind these effects, focusing on the inhibition of key enzymes and transcription factors that drive immune activation and inflammation.

Mechanisms of Immunosuppression

The immunosuppressive activity of quinoxaline derivatives is primarily achieved through the modulation of key signaling pathways involved in immune cell activation, proliferation, and effector function. The main mechanisms identified to date include the inhibition of the JAK/STAT and TLR4/NF-κB signaling pathways.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors that regulate immunity, cell proliferation, and hematopoiesis.[4] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[1] Certain quinoxaline derivatives have been identified as potent inhibitors of JAK kinases, thereby blocking downstream signaling and exerting immunosuppressive effects.

A notable example is the quinoxalinone derivative, ST4j , which has demonstrated strong inhibitory activity against JAK2 and JAK3.[5] This compound was found to inhibit the growth of the human erythroleukemia cell line TF1 (which overexpresses JAK2) and the human acute myeloid leukemia cell line HEL.[5] Mechanistically, ST4j was shown to inhibit the phosphorylation of JAK2 and the subsequent phosphorylation of STAT5, a key downstream effector, leading to the induction of apoptosis in TF1 cells.[5]

Signaling Pathway: JAK/STAT Inhibition by Quinoxaline Derivatives

Caption: Inhibition of the JAK/STAT signaling pathway by quinoxaline derivatives.

Modulation of the TLR4/NF-κB Signaling Pathway

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a signaling cascade that leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[6][7] NF-κB plays a central role in inflammation by inducing the expression of pro-inflammatory cytokines. Several quinoxaline derivatives have been shown to suppress inflammatory responses by inhibiting the TLR4/NF-κB pathway.

The quinoxaline derivative 2-methoxy-N-(3-quinoxalin-2-yl)benzamide (2-MQB) has been identified as a potential therapeutic agent for sepsis due to its ability to suppress TLR4 signaling.[8][9] In in vitro studies using LPS-stimulated macrophages, 2-MQB was found to inhibit the production of several pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.[9] This was accompanied by a reduction in the expression of key components of the TLR4 pathway, such as TLR4 itself, MyD88, and TRIF.[9] Furthermore, 2-MQB inhibited the transcriptional activities of both the NF-κB and IRF3 pathways downstream of TLR4.[9] In vivo, 2-MQB treatment in a mouse model of endotoxin (B1171834) shock led to a decrease in the numbers of CD4+ and CD8+ T cells in the spleen, further highlighting its immunosuppressive potential.[8]

Another example is the quinoxaline-containing synthetic Lipoxin A4 mimetic, (R)-6 , which has demonstrated potent anti-inflammatory activity by attenuating LPS-induced NF-κB activation in monocytes.[10] This compound also modulated the release of cytokines, significantly reducing the levels of IL-1β, IL-6, and IFN-γ.[10]

Signaling Pathway: TLR4/NF-κB Inhibition by Quinoxaline Derivatives

Caption: Inhibition of the TLR4/NF-κB signaling pathway by quinoxaline derivatives.

Potential Interaction with the Calcineurin-NFAT Pathway

The calcineurin-NFAT signaling pathway is a cornerstone of T-cell activation. Calcineurin, a calcium-activated phosphatase, dephosphorylates NFAT (Nuclear Factor of Activated T-cells), leading to its nuclear translocation and the transcription of genes essential for the immune response, such as Interleukin-2 (IL-2).[11] While there is currently no direct evidence of quinoxaline derivatives inhibiting calcineurin, some small molecule inhibitors of the calcineurin-NFAT pathway have been identified that are not quinoxalines.[12][13] Given the structural diversity and broad biological activity of quinoxaline derivatives, exploring their potential to inhibit this key immunosuppressive target is a promising area for future research.

Quantitative Data on Immunosuppressive Activity

The following tables summarize the quantitative data for the immunosuppressive and anti-inflammatory activities of selected quinoxaline derivatives.

Table 1: In Vitro Kinase and Cell Growth Inhibition by Quinoxalinone Derivative ST4j

| Target | Assay Type | Compound | IC50 | Reference |

| JAK2 | Kinase Assay | ST4j | 13.00 ± 1.31 nM | [5] |

| JAK3 | Kinase Assay | ST4j | 14.86 ± 1.29 nM | [5] |

| TF1 Cells | Cell Growth | ST4j | 15.53 ± 0.82 µM | [5] |

| HEL Cells | Cell Growth | ST4j | 17.90 ± 1.36 µM | [5] |

Table 2: In Vitro Anti-inflammatory Activity of Quinoxaline Derivative (R)-6

| Target | Assay Type | Compound | IC50 | Imax | Reference |

| NF-κB Activity (LPS-stimulated THP-1 cells) | Luciferase Reporter Assay | (R)-6 | 25 pM | 38 ± 9% | [10] |

Table 3: Modulation of Cytokine Production by Quinoxaline Derivative (R)-6 in LPS-stimulated THP-1 Monocytes

| Cytokine | Effect of (R)-6 | Reference |

| IL-1β | Significantly Reduced | [10] |

| IL-6 | Significantly Reduced | [10] |

| IFN-γ | Significantly Reduced | [10] |

| IL-8 | Enhanced | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the immunosuppressive properties of quinoxaline derivatives.

T-Cell Proliferation Assay using CFSE Staining

This protocol describes a method to assess the effect of quinoxaline derivatives on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution measured by flow cytometry.[9][14][15][16]

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

CFSE stock solution (e.g., 5 mM in DMSO)

-

T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

-

Quinoxaline derivative stock solution (in DMSO)

-

Phosphate Buffered Saline (PBS)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS.

-

CFSE Labeling: Resuspend the PBMCs at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C in the dark.

-

Quenching: Add 5 volumes of ice-cold complete RPMI medium to the cells to quench the staining reaction. Incubate for 5 minutes on ice.

-

Washing: Centrifuge the cells at 300-400 x g for 5 minutes and wash twice with complete RPMI medium to remove excess CFSE.

-

Cell Culture: Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1 x 106 cells/mL.

-

Plating: Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.

-

Treatment: Add the quinoxaline derivative at various concentrations. Include a vehicle control (DMSO) and an unstimulated control.

-

Stimulation: Add the T-cell mitogen to the appropriate wells.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Data Acquisition: Harvest the cells and transfer to FACS tubes. Analyze the CFSE fluorescence by flow cytometry. Proliferating cells will show successive halving of CFSE intensity.

Intracellular Cytokine Staining and Flow Cytometry

This protocol details the measurement of intracellular cytokine production in T-cells following treatment with quinoxaline derivatives.[5][10][17][18]

Materials:

-

PBMCs or isolated T-cells

-

Complete RPMI medium

-

Cell stimulation cocktail (e.g., PMA and Ionomycin)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Quinoxaline derivative

-

Surface marker antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)

-

Fixation/Permeabilization buffer

-

Intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-IL-2)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Stimulation: Culture 1-2 x 106 cells per well in a 24-well plate with the quinoxaline derivative or vehicle control for a predetermined time.

-

Restimulation and Cytokine Accumulation: Add the cell stimulation cocktail and a protein transport inhibitor to the cultures. Incubate for 4-6 hours at 37°C.

-

Surface Staining: Harvest the cells and wash with flow cytometry staining buffer. Resuspend the cells in the staining buffer containing the surface marker antibodies. Incubate for 20-30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with staining buffer.

-

Fixation and Permeabilization: Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature. Wash the cells and then resuspend in permeabilization buffer for 10-15 minutes.

-

Intracellular Staining: Add the intracellular cytokine antibodies to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.

-

Final Washes: Wash the cells twice with permeabilization buffer, followed by one wash with staining buffer.

-

Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.

Western Blot for NF-κB Pathway Activation

This protocol describes the detection of key proteins in the NF-κB signaling pathway by Western blot to assess the effect of quinoxaline derivatives.[19][20][21][22][23]

Materials:

-

Macrophages or other relevant cell line

-

LPS

-

Quinoxaline derivative

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Pre-treat with the quinoxaline derivative for a specified time, then stimulate with LPS.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

In Vitro Kinase Assay for JAK Inhibition

This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of quinoxaline derivatives against JAK kinases.[2][24][25][26][27]

Materials:

-

Recombinant active JAK enzyme (e.g., JAK2, JAK3)

-

Kinase buffer

-

Peptide substrate for the JAK kinase

-

ATP

-

Quinoxaline derivative

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the quinoxaline derivative in kinase buffer. Prepare solutions of the JAK enzyme, peptide substrate, and ATP in kinase buffer at the desired concentrations.

-

Kinase Reaction: In a microplate, add the quinoxaline derivative or vehicle control. Add the JAK enzyme and incubate for a short period. Initiate the reaction by adding the substrate and ATP mixture.

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by a detection reagent that converts ADP to ATP and generates a luminescent signal.

-

Data Analysis: Measure the luminescence using a microplate reader. Calculate the percent inhibition for each concentration of the quinoxaline derivative and determine the IC50 value.

Conclusion and Future Directions

Quinoxaline derivatives represent a promising class of compounds with significant potential for the development of novel immunosuppressive therapies. Their ability to target key signaling pathways such as JAK/STAT and TLR4/NF-κB provides a solid foundation for their therapeutic application in autoimmune diseases and organ transplantation. The quantitative data presented in this guide highlight the potency of specific quinoxaline derivatives in inhibiting key components of the immune response.

Future research should focus on several key areas. Firstly, a broader range of quinoxaline derivatives should be screened for their immunosuppressive activity, particularly their effects on T-cell proliferation and activation. Secondly, the potential for these compounds to inhibit the calcineurin-NFAT pathway warrants further investigation. Thirdly, in vivo studies in relevant animal models of autoimmune disease and transplantation are necessary to validate the therapeutic potential of the most promising candidates. Finally, structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds, leading to the development of safer and more effective immunosuppressive drugs. This in-depth technical guide serves as a valuable resource to propel further research and development in this exciting field.

References

- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mucosalimmunology.ch [mucosalimmunology.ch]

- 10. youtube.com [youtube.com]

- 11. The calcineurin/NFAT signaling pathway: a novel therapeutic target in leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of small-molecule inhibitors of calcineurin-NFATc signaling that mimic the PxIxIT motif of calcineurin binding partners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]

- 17. anilocus.com [anilocus.com]

- 18. med.virginia.edu [med.virginia.edu]

- 19. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 27. tools.thermofisher.com [tools.thermofisher.com]

DC-838: A Technical Guide to its Biological Activity as a Cyclophilin A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of DC-838, a novel quinoxaline (B1680401) derivative identified as a potent inhibitor of human cyclophilin A (CypA). This document details its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized for its characterization, offering a valuable resource for researchers in immunology, virology, and drug discovery.

Core Mechanism of Action: Inhibition of Cyclophilin A

DC-838 exerts its biological effects through the direct inhibition of cyclophilin A (CypA), a ubiquitous intracellular protein belonging to the immunophilin family.[1] CypA possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which plays a crucial role in protein folding and regulation of various cellular processes.[2][3] The primary mechanism of immunosuppression mediated by CypA inhibitors involves the formation of a binary complex with CypA. This complex then binds to and inhibits the calcium/calmodulin-activated serine/threonine phosphatase, calcineurin.[2][3] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a key transcription factor.[2] Consequently, NF-AT is unable to translocate to the nucleus, leading to the suppression of T-cell activation and the transcription of crucial cytokine genes, such as interleukin-2 (B1167480) (IL-2).[2][4]

Signaling Pathway of CypA Inhibition

Quantitative Biological Activity

The biological activity of DC-838 has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.

Table 1: Biochemical Activity of DC-838 against Human Cyclophilin A

| Parameter | Value | Method | Reference |

| IC50 (PPIase Activity) | 0.41 µM | PPIase Inhibition Assay | [3] |

| KD (Binding Affinity) | 7.09 µM | Surface Plasmon Resonance (SPR) | [3] |

| K'D (Binding Affinity) | 3.78 µM | Fluorescence Titration | [3] |

Table 2: Cellular Activity of DC-838

| Assay | Cell Type | Result | Reference |

| Inhibition of Spleen Cell Proliferation | Mouse Spleen Cells (Concanavalin A induced) | Demonstrated inhibitory activity | [1][3] |

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

Surface Plasmon Resonance (SPR) for Binding Kinetics

The kinetic analysis of the interaction between DC-838 and CypA was performed using SPR technology.[1]

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the DC-838/CypA interaction.

Methodology:

-

Immobilization: Recombinant human CypA is immobilized on a sensor chip (e.g., CM5).

-

Analyte Injection: A series of concentrations of DC-838 in a suitable running buffer (e.g., HBS-EP) are injected over the sensor surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the binding of DC-838 to the immobilized CypA, is monitored in real-time as a sensorgram.

-

Regeneration: The sensor surface is regenerated between injections using a regeneration solution (e.g., a low pH buffer) to remove the bound analyte.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters.

PPIase Activity Inhibition Assay

The inhibitory effect of DC-838 on the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypA was determined using a chymotrypsin-coupled assay.[1]

Objective: To measure the half-maximal inhibitory concentration (IC50) of DC-838 against CypA PPIase activity.

Methodology:

-

Reaction Mixture: The assay is performed in a reaction buffer (e.g., HEPES buffer with DTT) containing recombinant human CypA.

-

Inhibitor Addition: Varying concentrations of DC-838 are pre-incubated with CypA.

-

Substrate Addition: The reaction is initiated by the addition of the chromogenic substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. The cis-isomer of this peptide is the substrate for CypA.

-

Coupled Reaction: CypA catalyzes the cis-to-trans isomerization of the substrate. The trans-isomer is then rapidly cleaved by chymotrypsin, releasing p-nitroaniline.

-

Spectrophotometric Measurement: The rate of p-nitroaniline release is monitored by measuring the increase in absorbance at 390 nm.

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations, and the data are fitted to a dose-response curve to determine the IC50 value.

Mouse Spleen Cell Proliferation Assay

The immunosuppressive activity of DC-838 was evaluated by its ability to inhibit the proliferation of mouse spleen cells stimulated with the mitogen concanavalin (B7782731) A (Con A).[1]

Objective: To assess the in-vitro immunosuppressive potential of DC-838.

Methodology:

-

Cell Preparation: Spleen cells are harvested from mice and prepared as a single-cell suspension.

-

Cell Seeding: The cells are seeded into a 96-well plate at a defined density.

-

Treatment: The cells are treated with various concentrations of DC-838 or a vehicle control.

-

Stimulation: Cell proliferation is induced by the addition of Concanavalin A.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

Proliferation Measurement: Cell proliferation is quantified using a standard method, such as the MTT assay or [3H]-thymidine incorporation.

-

Data Analysis: The results are expressed as the percentage of inhibition of proliferation compared to the vehicle-treated control.

Experimental Workflow Overview

Conclusion

DC-838 is a potent small-molecule inhibitor of human cyclophilin A with demonstrated biochemical and cellular activity. Its mechanism of action, centered on the inhibition of the CypA-calcineurin-NF-AT signaling pathway, positions it as a compound of interest for further investigation in the fields of immunosuppression and other CypA-mediated pathologies. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of DC-838 and other novel cyclophilin A inhibitors.

References

- 1. One novel quinoxaline derivative as a potent human cyclophilin A inhibitor shows highly inhibitory activity against mouse spleen cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cyclosporin A, the cyclophilin class of peptidylprolyl isomerases, and blockade of T cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

DC 838: A Quinoxaline-Derived Cyclophilin A Inhibitor as a Potential Immunosuppressant

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of DC 838, a novel quinoxaline (B1680401) derivative identified as a potent inhibitor of human cyclophilin A (CypA). By targeting CypA, a key enzyme in multiple cellular signaling pathways, this compound demonstrates significant potential as an immunosuppressive agent. This guide consolidates available data on its mechanism of action, binding kinetics, and in vitro immunosuppressive activity. Detailed experimental methodologies are outlined, and key signaling pathways are visualized to support further research and development of this compound and related compounds.

Introduction

Cyclophilin A (CypA) is a ubiquitous intracellular protein belonging to the immunophilin family. It possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which plays a crucial role in protein folding, trafficking, and signaling. The immunosuppressive mechanism of the widely used drug, Cyclosporin A (CsA), is mediated through its binding to CypA. The resulting CypA-CsA complex inhibits the phosphatase activity of calcineurin, thereby blocking the activation of T-cells. This established role of CypA in the immune response makes it an attractive target for the development of novel immunosuppressive drugs.

This compound, a quinoxaline derivative, has emerged as a potent small molecule inhibitor of human CypA.[1] Initial studies have demonstrated its ability to inhibit the enzymatic activity of CypA and suppress immune cell proliferation, highlighting its potential for therapeutic applications in autoimmune diseases and organ transplantation.[1] This guide aims to provide a detailed summary of the existing scientific knowledge on this compound.

Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of human cyclophilin A. By binding to CypA, this compound blocks its PPIase enzymatic activity. This inhibition is the foundational event that leads to its immunosuppressive effects. The interaction of this compound with CypA has been characterized through various biophysical and biochemical assays, confirming a high-affinity binding.

Quantitative Data

The inhibitory and binding constants of this compound against human cyclophilin A have been quantitatively determined, underscoring its potency.

| Parameter | Value | Method | Reference |

| IC50 | 0.41 µM | PPIase Activity Assay | [1] |

| KD | 7.09 µM | Surface Plasmon Resonance (SPR) | [1][2] |

| K'D | 3.78 µM | Fluorescence Titration | [1] |

| In Vitro Efficacy | High Inhibition | Mouse Spleen Cell Proliferation Assay | [1] |

Table 1: In Vitro Activity of this compound against Cyclophilin A.

Signaling Pathways

This compound exerts its immunosuppressive effects by interfering with CypA-mediated signaling pathways critical for T-cell activation.

Calcineurin-NFAT Pathway

The best-understood mechanism for CypA-mediated immunosuppression involves the calcineurin-NFAT pathway. While this is the established mechanism for Cyclosporin A, the inhibition of CypA by this compound is expected to similarly disrupt this cascade.

Extracellular CypA-CD147 Signaling

CypA can be secreted by cells in response to inflammatory stimuli and acts as a ligand for the transmembrane receptor CD147. This interaction can trigger downstream signaling, including the MAPK/ERK pathway, promoting inflammation. By inhibiting CypA, this compound can potentially block this extracellular signaling route.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These are based on standard laboratory practices for such assays.

PPIase Activity Assay (IC50 Determination)

This assay measures the cis-trans isomerization of a substrate peptide, which is catalyzed by CypA. The rate of isomerization is monitored spectrophotometrically.

-

Objective: To determine the concentration of this compound that inhibits 50% of CypA's enzymatic activity.

-

Materials:

-

Recombinant human Cyclophilin A

-

N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)

-

Chymotrypsin

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0)

-

This compound stock solution in DMSO

-

96-well microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add recombinant human CypA to each well, followed by the different concentrations of this compound.

-

Incubate the plate at a controlled temperature (e.g., 10°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate solution.

-

Immediately add chymotrypsin, which cleaves the p-nitroanilide from the trans-isomer of the substrate, releasing a chromophore.

-

Monitor the change in absorbance at 390 nm over time.

-

Calculate the initial reaction rates for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Mouse Spleen Cell Proliferation Assay

This in vitro assay assesses the immunosuppressive activity of a compound by measuring its effect on the proliferation of T-cells within a mixed population of spleen cells, typically stimulated by a mitogen like Concanavalin A (ConA).

-

Objective: To evaluate the inhibitory effect of this compound on mitogen-induced lymphocyte proliferation.

-

Materials:

-

BALB/c mice

-

RPMI-1640 medium supplemented with FBS, L-glutamine, and antibiotics

-

Concanavalin A (ConA)

-

This compound stock solution in DMSO

-

Cell proliferation reagent (e.g., BrdU or [3H]-thymidine)

-

96-well cell culture plates

-

-

Procedure:

-

Isolate spleens from mice under sterile conditions.

-

Prepare a single-cell suspension of splenocytes by mechanical dissociation.

-

Lyse red blood cells using an appropriate buffer.

-

Wash and resuspend the splenocytes in complete RPMI-1640 medium.

-

Plate the cells at a density of approximately 2 x 105 cells/well in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Stimulate the cells with a predetermined optimal concentration of ConA (e.g., 1-5 µg/ml).[3]

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add a cell proliferation reagent (e.g., BrdU) and incubate for an additional 18-24 hours.

-

Measure the incorporation of the reagent according to the manufacturer's protocol (e.g., using an anti-BrdU antibody in an ELISA format).

-

Calculate the percentage of proliferation inhibition relative to the ConA-stimulated control.

-

Conclusion

This compound is a promising immunosuppressive agent that functions through the potent and specific inhibition of cyclophilin A. The available data on its binding affinity and in vitro efficacy warrant further investigation into its in vivo therapeutic potential and safety profile. The experimental frameworks and pathway analyses provided in this guide offer a solid foundation for researchers and drug developers to build upon in the pursuit of novel CypA-targeting immunomodulatory therapies.

References

Preliminary Studies on DC 838: A Technical Overview

This technical guide provides an in-depth overview of the preliminary studies on compounds identified as "DC 838" in the scientific literature. The information is intended for researchers, scientists, and drug development professionals. The guide summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows. The term "this compound" has been associated with at least three distinct investigational compounds: a Cyclophilin A (CypA) inhibitor, the dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor IMU-838 (vidofludimus calcium), and the bacterial immunotherapy ACTM-838. This document addresses each of these entities separately.

This compound: A Quinoxaline (B1680401) Derivative as a Cyclophilin A Inhibitor

This compound is identified as a novel quinoxaline derivative that acts as a potent inhibitor of human Cyclophilin A (CypA). Preliminary studies have focused on its synthesis, inhibitory activity, and effects on immune cell proliferation.

Quantitative Data

| Parameter | Value | Experimental Context | Reference |

| Molecular Formula | C27H29N5O4 | [1] | |

| Molecular Weight | 487.55 g/mol | [1] | |

| CypA Inhibition | Potent | In vitro assays | [1] |

| Effect on Cell Proliferation | Highly inhibitory | Mouse spleen cells | [1] |

Experimental Protocols

Based on the available literature, the key experiments for the preliminary evaluation of this compound as a CypA inhibitor would likely involve the following methodologies.

Cyclophilin A Inhibitory Assay (General Protocol):

A common method for measuring CypA activity is the chymotrypsin-coupled isomerase assay.

-

Reagents: Human recombinant CypA, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate), α-chymotrypsin, and the test compound (this compound).

-

Procedure:

-

The substrate, which exists in cis and trans conformations, is prepared in a solution of trifluoroethanol and LiCl.

-

The assay is performed in a buffered solution (e.g., HEPES) at a specific temperature (e.g., 10°C).

-

CypA is pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by adding the substrate to the CypA/inhibitor mixture, followed by the addition of α-chymotrypsin.

-

α-chymotrypsin only cleaves the trans isomer of the substrate, releasing p-nitroaniline.

-

The rate of p-nitroaniline release is monitored spectrophotometrically at a specific wavelength (e.g., 390 nm).

-

The inhibition of CypA's isomerase activity by this compound results in a decreased rate of substrate conversion to the trans form, and thus a lower rate of p-nitroaniline release.

-

IC50 values are calculated from the dose-response curves.

-

Mouse Spleen Cell Proliferation Assay (General Protocol):

-

Cell Preparation: Spleens are harvested from mice (e.g., BALB/c), and a single-cell suspension of splenocytes is prepared. Red blood cells are lysed, and the remaining cells are washed and resuspended in a suitable culture medium.

-

Stimulation and Treatment:

-

Splenocytes are seeded in 96-well plates.

-

Cells are stimulated with a mitogen, such as Concanavalin A (ConA) or lipopolysaccharide (LPS), to induce proliferation.

-

Varying concentrations of this compound are added to the wells.

-

Control wells include unstimulated cells, stimulated cells without the inhibitor, and a vehicle control.

-

-

Proliferation Measurement:

-

After a specific incubation period (e.g., 48-72 hours), cell proliferation is assessed. This can be done using various methods, such as:

-

[3H]-thymidine incorporation: A pulse of radioactive thymidine (B127349) is added to the cultures, and its incorporation into the DNA of proliferating cells is measured.

-

MTT or WST-1 assay: These colorimetric assays measure the metabolic activity of viable cells.

-

-

-

Data Analysis: The results are expressed as a percentage of inhibition of proliferation compared to the stimulated control. IC50 values are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the inhibition of CypA. CypA is a peptidyl-prolyl isomerase that plays a role in protein folding and has been implicated in various signaling pathways, including those involved in immune responses.

IMU-838 (Vidofludimus Calcium): A DHODH Inhibitor

IMU-838, also known as vidofludimus (B1684499) calcium, is a selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. This mechanism of action preferentially targets highly proliferative cells, such as activated T and B lymphocytes, making it a potential therapeutic for autoimmune diseases like multiple sclerosis and ulcerative colitis.

Quantitative Data from a Phase 2 Trial in Relapsing-Remitting Multiple Sclerosis

| Parameter | Placebo (n=66) | Vidofludimus Calcium 30 mg (n=71) | Vidofludimus Calcium 45 mg (n=72) | Reference |

| Mean Cumulative Unique Active Lesions (at 24 weeks) | 8.0 | Not specified | 4.5 (assumed for power calculation) | [2] |

| Annualized Relapse Rate | Trends favoring vidofludimus calcium | Trends favoring vidofludimus calcium | Trends favoring vidofludimus calcium | [2] |

| Renal Treatment-Emergent Events | 1 (1%) | 3 (2%) (any dose) | 3 (2%) (any dose) | [2] |

| Adverse Events of Special Interest | 1 (1%) (hematuria) | 1 (1%) (ureterolithiasis) (any dose) | 1 (1%) (ureterolithiasis) (any dose) | [2] |

Note: The study was not powered for clinical outcomes like annualized relapse rate.

Experimental Protocols

Phase 2 Clinical Trial Protocol (NCT03341962 as an example):

-

Study Design: A double-blind, randomized, placebo-controlled trial.

-

Participants: Patients with a confirmed diagnosis of the target indication (e.g., relapsing-remitting multiple sclerosis). Inclusion and exclusion criteria are strictly defined (e.g., age, disease activity).

-

Intervention:

-

Patients are randomized to receive different doses of IMU-838 (e.g., 30 mg, 45 mg daily) or a matching placebo.

-

Treatment duration is predefined (e.g., 24 weeks).

-

-

Endpoints:

-

Primary Endpoint: Often a quantifiable measure of disease activity, such as the cumulative number of unique active MRI lesions.

-

Secondary Endpoints: May include clinical measures like annualized relapse rate, time to first relapse, and changes in disability scores.

-

Safety Endpoints: Monitoring of adverse events, laboratory values (hematology, liver function, renal function), and vital signs.

-

-

Data Analysis: Statistical methods appropriate for the endpoint type are used. For example, a Cox proportional hazards model for time-to-event data and analysis of variance or covariance for continuous data.

Signaling Pathway and Mechanism of Action

IMU-838 inhibits DHODH, which is a critical enzyme for the synthesis of pyrimidines, essential building blocks for DNA and RNA. Activated lymphocytes have a high demand for pyrimidines to support their clonal expansion. By blocking this pathway, IMU-838 selectively inhibits the proliferation of these immune cells without causing broad immunosuppression.

ACTM-838: A Bacterial Immunotherapy

ACTM-838 is a novel, systemically delivered bacterial immunotherapy based on a live attenuated Salmonella Typhimurium platform (STACT). It is engineered to enrich in solid tumors and deliver two payloads: IL-15/IL-15Rα and a constitutively active STING (Stimulator of Interferon Genes), to tumor-resident phagocytic cells. This approach is designed to engage both innate and adaptive immunity within the tumor microenvironment (TME).[3][4]

Quantitative Data

While specific quantitative data from peer-reviewed publications is emerging, the preliminary reports describe the following outcomes in murine tumor models.

| Outcome | Result | Experimental Context | Reference |

| Tumor Enrichment | ACTM-838 distributes and enriches in the TME | Intravenous dosing in tumor-bearing mice | [3][4] |

| Payload Expression | Expression of human IL-15/IL-15Rα and murine IFNα in the tumor | Analysis of tumor tissue post-treatment | [3] |

| Immune Cell Infiltration | Increase in cytolytic T-cells, NK-cells, and B-cells | Flow cytometry and single-cell RNAseq of tumors | [3][4] |

| Immune Cell Phenotype | Decrease in exhausted T-cells and Tregs | Flow cytometry and single-cell RNAseq of tumors | [3] |

| Myeloid Cell Activation | Increase in MHCII-high proliferating myeloid cells | Flow cytometry of tumors | [3] |

| Anti-Tumor Efficacy | Durable anti-tumor efficacy | Multiple murine tumor models | [3][4] |

| Combination Therapy | Synergizes with anti-PD1 therapy | Murine tumor models | [3][4] |

Experimental Protocols

In Vivo Murine Tumor Model Study (General Protocol):

-

Tumor Cell Implantation:

-

A specific number of murine tumor cells (e.g., CT26 colon carcinoma, MC38 colorectal adenocarcinoma) are implanted subcutaneously or orthotopically into immunocompetent mice (e.g., BALB/c or C57BL/6).

-

Tumors are allowed to grow to a palpable size.

-

-

Treatment Administration:

-

Mice are randomized into treatment groups (e.g., vehicle control, ACTM-838, anti-PD1, combination).

-

ACTM-838 is administered systemically, typically via intravenous (IV) injection.

-

Dosing schedules are followed as per the study design.

-

-

Efficacy Assessment:

-

Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using a standard formula (e.g., 0.5 x length x width^2).

-

Animal survival is monitored and recorded.

-

-

Pharmacodynamic and Immune Monitoring:

-

At specified time points, tumors and spleens are harvested.

-

Flow Cytometry: Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD8, CD4, FoxP3, NK1.1, CD11c, MHCII) to analyze the composition and activation state of immune cells in the TME.

-

Gene Expression Analysis (e.g., scRNAseq, qPCR): RNA is extracted from tumor tissue to analyze the expression of genes related to immune activation, cytokine signaling, and other relevant pathways.

-

Immunohistochemistry (IHC): Tumor sections are stained to visualize the infiltration and localization of different immune cell types.

-

Logical Relationship and Mechanism of Action

ACTM-838's therapeutic strategy is based on a multi-pronged approach to remodel the tumor microenvironment from an immunosuppressive to an immune-permissive state.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor vidofludimus calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACTM-838, a novel systemically delivered bacterial immunotherapy that enriches in solid tumors and delivers IL-15/IL-15Rα and STING payloads to engage innate and adaptive immunity in the TME and enable a durable anti-tumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

Methodological & Application

Application Notes and Protocols for In Vivo Spleen Cell Proliferation Assay

Disclaimer: The following application notes and protocols describe a general framework for an in vivo spleen cell proliferation assay. The compound "DC 838" is not referenced in publicly available scientific literature. Therefore, the information provided is based on established methodologies for assessing immunomodulatory effects of test articles on lymphocyte proliferation and does not pertain to a specific agent named this compound. Researchers should adapt these protocols based on the specific characteristics of their test compound.

Application Notes

1. Introduction

The in vivo spleen cell proliferation assay is a fundamental tool in immunology and drug development for evaluating the potential of a test article to stimulate or inhibit the proliferation of immune cells, primarily lymphocytes (T cells and B cells), within a living organism. The spleen, a major secondary lymphoid organ, is a critical site for initiating immune responses to blood-borne antigens. Measuring the proliferation of splenocytes provides valuable insights into the immunomodulatory properties of a compound. This assay is widely used in preclinical studies to assess the efficacy of immunostimulatory agents (e.g., vaccine adjuvants, cancer immunotherapies) or the immunosuppressive effects of drugs for autoimmune diseases and organ transplantation.

2. Principle of the Assay

The assay principle involves administering a test article to an animal model (typically mice or rats) and subsequently measuring the rate of DNA synthesis in spleen cells. Increased or decreased proliferation compared to a vehicle control group indicates an immunomodulatory effect. Two common methods for measuring cell proliferation in vivo are:

-

Bromodeoxyuridine (BrdU) Incorporation Assay: BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells during the S-phase of the cell cycle. After a labeling period, splenocytes are harvested, and the incorporated BrdU is detected using specific monoclonal antibodies, typically by flow cytometry or immunohistochemistry.[1]

-

Carboxyfluorescein Succinimidyl Ester (CFSE) Dilution Assay: CFSE is a fluorescent dye that covalently binds to intracellular proteins.[2] When cells divide, the dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity with each cell division.[3] By analyzing the fluorescence profile of splenocytes using flow cytometry, the number of cell divisions can be quantified.

3. Applications in Research and Drug Development

-

Immunotoxicology: To assess whether a drug candidate has unintended immunosuppressive or immunostimulatory effects.

-

Vaccine Development: To evaluate the efficacy of adjuvants in enhancing the proliferation of antigen-specific lymphocytes.

-

Cancer Immunotherapy: To screen for compounds that can stimulate the proliferation of cytotoxic T lymphocytes and other anti-tumor immune cells.

-

Autoimmune Disease Research: To identify and characterize immunosuppressive agents that can inhibit the proliferation of autoreactive lymphocytes.

-

Transplantation Immunology: To evaluate the effectiveness of immunosuppressive drugs in preventing the rejection of transplanted organs by inhibiting T cell proliferation.

Experimental Workflow

Caption: General experimental workflow for the in vivo spleen cell proliferation assay.

Data Presentation

Table 1: Example Data from a BrdU-Based Spleen Cell Proliferation Assay

| Treatment Group | Dose (mg/kg) | % BrdU+ CD4+ T Cells (Mean ± SD) | % BrdU+ CD8+ T Cells (Mean ± SD) | % BrdU+ B220+ B Cells (Mean ± SD) |

| Vehicle Control | 0 | 2.5 ± 0.8 | 3.1 ± 1.1 | 5.2 ± 1.5 |

| Test Article "this compound" | 10 | 10.2 ± 2.1 | 12.5 ± 2.9 | 8.9 ± 2.0 |

| Test Article "this compound" | 30 | 18.7 ± 3.5 | 22.4 ± 4.1 | 15.6 ± 3.3* |

| Positive Control (e.g., Poly I:C) | 5 | 25.4 ± 4.8 | 30.1 ± 5.2 | 28.3 ± 5.0** |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative and for illustrative purposes only.

Table 2: Example Data from a CFSE-Based Spleen Cell Proliferation Assay

| Treatment Group | Dose (mg/kg) | Proliferation Index (CD4+ T Cells, Mean ± SD) | % Divided Cells (CD4+ T Cells, Mean ± SD) |

| Vehicle Control | 0 | 0.15 ± 0.05 | 8.2 ± 2.1 |

| Test Article "this compound" | 10 | 0.85 ± 0.15 | 45.3 ± 5.8 |

| Test Article "this compound" | 30 | 1.52 ± 0.28 | 78.6 ± 8.2 |

| Positive Control (e.g., anti-CD3) | 1 | 2.10 ± 0.35 | 92.1 ± 4.5 |

*p < 0.05, **p < 0.01 compared to vehicle control. Proliferation index and % divided cells are calculated from CFSE dilution profiles. Data are representative and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vivo Spleen Cell Proliferation Assay using BrdU Incorporation

1. Materials

-

Animals: 8-12 week old mice (e.g., C57BL/6 or BALB/c).

-

Test Article: "this compound" or other compound of interest.

-

Vehicle: Appropriate vehicle for the test article.

-

Positive Control: Immunostimulatory agent (e.g., Poly I:C, LPS).

-

BrdU Labeling Reagent: 5-bromo-2'-deoxyuridine (B1667946) (sterile, in PBS).

-

Surgical Tools: Scissors, forceps.

-